
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various experiments.
Mecanismo De Acción
The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer and inflammation. This compound also inhibits bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has anti-inflammatory properties, which can reduce the production of inflammatory cytokines and prostaglandins. It also has anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has antibacterial properties, which can inhibit the growth of specific bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the specific mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One potential direction is the development of new therapeutic agents based on this compound for the treatment of cancer, inflammation, and bacterial infections. Another direction is the study of the specific mechanisms involved in the inhibition of enzymes and proteins by this compound. Additionally, this compound can be used as a tool in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research applications. This compound has the potential to be used as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Further research is needed to fully understand the mechanisms involved in the inhibition of enzymes and proteins by this compound and to develop new drugs and therapies based on its properties.
Métodos De Síntesis
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a specific method that involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. This compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in these diseases.
Propiedades
IUPAC Name |
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJHTBIZOPEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B350418.png)
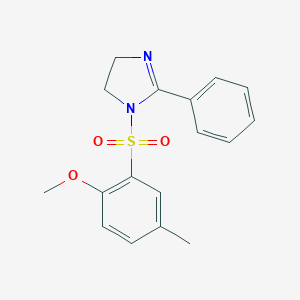
![2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B350420.png)
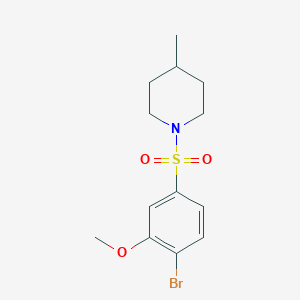
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B350435.png)
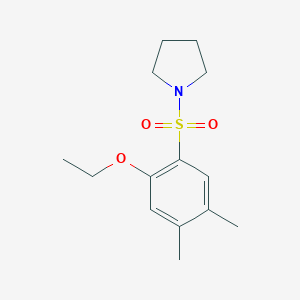

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B350443.png)
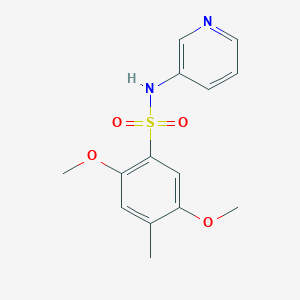


![1-Acetyl-4-[(3-butoxy-4-chlorophenyl)sulfonyl]piperazine](/img/structure/B350461.png)
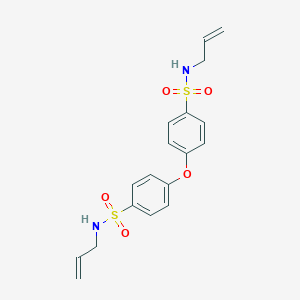
amine](/img/structure/B350497.png)